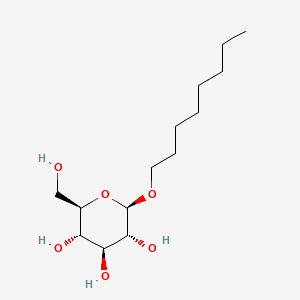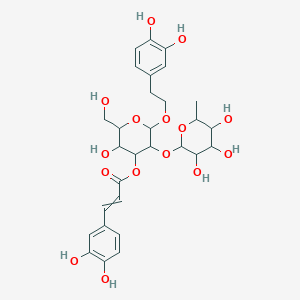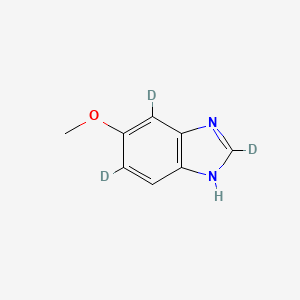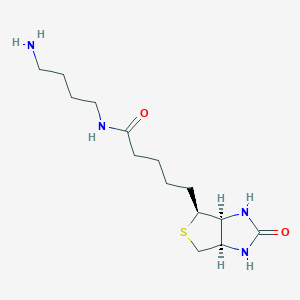
N-(4-Aminobutyl)biotinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of biotin-containing compounds involves complex chemical processes to attach biotinamide to specific molecular structures. For example, biotinamide (N-(2-aminoethyl)biotinamide) has been compared with biocytin for intracellular labeling and neuronal tracing, demonstrating the versatility of biotinamide derivatives in research. Although not directly about N-(4-Aminobutyl)biotinamide, this information provides insight into the synthesis strategies for related compounds (Kita & Armstrong, 1991).
Molecular Structure Analysis
The molecular structure of biotinamide derivatives is critical for their function and interaction with biological molecules. The design of these compounds, such as the hydrochloride salt of biotinamide, is tailored for specific applications, including their use in electrophysiology and histochemical detection. The structure influences the compound's solubility, electrical properties, and histochemical localization using avidin conjugates (Kita & Armstrong, 1991).
Chemical Reactions and Properties
Biotinamide derivatives participate in chemical reactions that are significant for their biological applications. For instance, the selective ejection of biotinamide with positive current in electrophysiological studies highlights its chemical properties that facilitate specific research applications. The ability to dissolve at higher concentrations without precipitation compared to biocytin underscores the chemical stability and utility of these compounds in various experimental conditions (Kita & Armstrong, 1991).
Physical Properties Analysis
The physical properties of biotinamide derivatives, such as solubility and electrical resistance in different electrolyte solutions, are crucial for their use in research. These properties affect the compound's performance in intracellular labeling and neuronal tracing experiments. For example, the low resistance of potassium chloride electrodes containing biotinamide and its ability to be electrophoresed with positive current are important physical characteristics that benefit electrophysiological research (Kita & Armstrong, 1991).
Chemical Properties Analysis
The chemical stability and reactivity of biotinamide derivatives under various conditions are essential for their effectiveness in scientific studies. The comparison between biotinamide and biocytin in terms of solubility and precipitation in different solutions highlights the importance of understanding these chemical properties. This knowledge enables researchers to choose the most suitable compound for their specific experimental needs, ensuring the success of their studies (Kita & Armstrong, 1991).
Aplicaciones Científicas De Investigación
1. MicroRNA-21 Electrochemiluminescence Biosensor
- Summary of Application : This research developed a novel electrochemiluminescence (ECL) biosensor for the determination of microRNA-21 (miRNA-21), based on a hybrid luminescent Co-MOF-ABEI/Ti3C2Tx composite as an ECL luminophore combined with a duplex-specific nuclease (DSN)-assisted signal amplification strategy .
- Methods of Application : The synthesized Co-MOF-ABEI/Ti3C2Tx composite carrying N-(4-aminobutyl)-N-ethylisoluminol (ABEI) exhibited strong and stable ECL in the presence of reactive oxygen species (ROS). The ECL biosensor was fabricated by adsorbing Co-MOF-ABEI/Ti3C2Tx onto a glassy carbon electrode and covalently coupling the probe DNA onto the surface of the Co-MOF .
- Results or Outcomes : The ECL intensity was logarithmically proportional to the concentration of target miRNA-21 between 0.00001 and 10 nM, having a limit of detection of 3.7 fM. The designed ECL biosensor can detect miRNA-21 extracted from HeLa cells, indicating its promising application in clinical diagnosis and disease prognosis analysis .
2. Chemiluminescent Aptasensor for Chloramphenicol
- Summary of Application : A novel chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk was successfully developed using biotinylated CAP aptamer-functionalized magnetic nanoparticles (MNPs) as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures (AuNFs) as signal probes .
- Methods of Application : P-iodophenol (PIP) was also added to form an ABEI-H2O2-PIP steady-state chemiluminescent (CL) system. Based on a competitive format, the CL intensity was negatively correlated with the concentration of CAP .
- Results or Outcomes : The CL intensity was negatively correlated with the concentration of CAP in the range of 0.01–0.20 ng/mL and the detection limit was 0.01 ng/mL in buffer and 1 ng/mL in milk. The proposed method was successfully applied to measure CAP in milk samples and compared to a commercial ELISA method .
3. Ultrasensitive Label-Free Electrochemiluminescence Immunosensor
- Summary of Application : This research developed an ultrasensitive label-free electrochemiluminescence (ECL) immunosensor for the sensitive detection of human immunoglobulin G (hIgG) using N-(4-Aminobutyl)-N-ethylisoluminol (ABEI)-functionalized graphene composite (ABEI-GC) as the ECL nano-interface .
- Methods of Application : ABEI-GC was first assembled onto an indium tin oxide (ITO) electrode. Positively charged chitosan was then electrostatically adsorbed to the modified electrode. Finally, negatively charged antibody-coated gold nanoparticles were attached to the surface to form the ECL immunosensor. In the presence of hIgG, hIgG was captured by its antibody. An ECL signal was detected in the presence of H2O2 when a double potential was applied .
- Results or Outcomes : The ECL immunosensor for the determination of hIgG showed a linear range of 1.0×10−13 –1.0×10−8 g/mL with a detection limit of 5.0×10−14 g/mL. This immunosensor has high sensitivity, wide linearity and good reproducibility .
4. Chemiluminescent Functionalized Nanomaterials
- Summary of Application : This research focuses on the development of chemiluminescent functionalized nanomaterials (CF-NMs) with good catalytic activity, high chemiluminescence (CL) efficiency, good stability, and rapid magnetic separation capability .
- Methods of Application : The study involves the synthesis of CF-NMs and their application in chemiluminescence biosensing .
- Results or Outcomes : The developed CF-NMs showed excellent performance in chemiluminescence biosensing .
Safety And Hazards
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVNHVKSXNHES-GVXVVHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129313 | |
| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobutyl)biotinamide | |
CAS RN |
151294-96-1 | |
| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151294-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



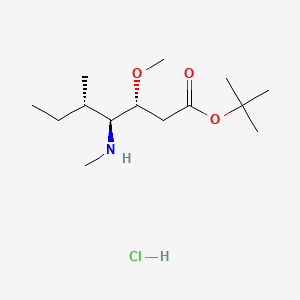
![1-methyl-1H-Pyrazolo[3,4-c]pyridine-4-carboxylic ac](/img/no-structure.png)
